molecular formula C16H20F3NO5 B8175486 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B8175486
M. Wt: 363.33 g/mol
InChI Key: BRDLKZQPGMFRHK-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a trifluoromethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-11(13(21)22)8-9-5-6-12(24-4)10(7-9)16(17,18)19/h5-7,11H,8H2,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDLKZQPGMFRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid typically involves multiple steps One common approach is to start with the appropriate amino acid precursor, which is then protected using the tert-butoxycarbonyl (Boc) group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the trifluoromethyl group can produce difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions or biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

    2-((tert-Butoxycarbonyl)amino)-3-(trifluoromethyl)phenyl)propanoic acid: Lacks the methoxy group, which may affect its chemical properties and applications.

Uniqueness

The presence of both the methoxy and trifluoromethyl groups in 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-3-(trifluoromethyl)phenyl)propanoic acid makes it unique, as these groups can significantly influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications.

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